molecular formula C30H42O7 B13449545 (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one

Cat. No.: B13449545
M. Wt: 514.6 g/mol
InChI Key: MSBQEQDLFWWWMV-RPUUYYFUSA-N
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Description

The compound (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one is a highly complex polycyclic molecule characterized by:

  • Core Structure: A 9,13,22-trioxatricyclo[16.3.1.08,10] framework, which integrates three oxygen atoms into its fused ring system.
  • Functional Groups: Hydroxy (-OH), methylidene (=CH₂), and a ketone (C=O) at position 12.
  • Substituents: A stereochemically defined (E)-prop-2-enyl side chain bearing a 4-methyl-3,6-dihydro-2H-pyran moiety.

This compound’s structural complexity suggests possible applications in medicinal chemistry or materials science, though its specific bioactivity remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,3S,7S,8S,10S,12S,15E,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5+,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1

InChI Key

MSBQEQDLFWWWMV-RPUUYYFUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C/C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O

Origin of Product

United States

Preparation Methods

Convergent Fragment Assembly and Julia Olefination

A prominent synthetic strategy involves the convergent assembly of two key fragments:

  • The C3–C16 segment (northern fragment)
  • The C17–C28 segment (southern fragment)

These fragments are coupled via Julia olefination to form the macrocyclic core. Subsequent intramolecular Horner–Wadsworth–Emmons (Horner-Emmons) reaction between the C19 phosphonoacetate and C3 aldehyde establishes the macrocycle with defined olefin geometry (cis or trans).

Key Steps in the Synthesis

  • Ring-Closing Olefin Metathesis (RCM): Utilization of Grubbs’ catalyst enables the formation of the dihydropyran rings critical to laulimalide’s structure.
  • Sharpless Epoxidation: Selective epoxidation of the C16–C17 olefin to install the sensitive epoxide moiety at a late stage, ensuring stereocontrol and functional group compatibility.
  • Diastereoselective Sakurai Reaction: A highly diastereoselective Sakurai reaction couples the two fragments efficiently, facilitating the formation of the macrocyclic lactone.
  • Macrolactonization: Regioselective macrolactonization of unprotected vicinal diols is employed to close the macrocyclic ring.

Challenges and Solutions

  • Epoxide Translocation (Payne Rearrangement): Attempts to perform Payne rearrangement for epoxide translocation were unsuccessful under various conditions, leading to the development of an alternative strategy involving 1,3-allylic isomerization promoted by a rhenium complex.
  • Stereochemical Inversion: Oxidation followed by CBS reduction was used to invert stereochemistry at C15 to access the desired epimeric allylic alcohol intermediate.

Semisynthetic Modifications and Stability Enhancements

Given the intrinsic instability of laulimalide, especially under mildly acidic conditions where it converts to less potent isolaulimalide via epoxide ring-opening, semisynthetic approaches have been developed to improve stability and simplify synthesis.

Acetylation and Oxidation

  • Hydroxyl groups at C15 and C20 are acetylated to form di-acetate derivatives, improving compound stability.
  • Oxidation using Dess–Martin periodinane (DMP) at C15 and C20 produces mono-oxo and dioxo derivatives, which are more stable and retain biological activity.

Purification and Characterization

  • Reverse-phase HPLC with C18 columns is employed for purification of semisynthetic derivatives.
  • Structural assignments are confirmed by 1D and 2D NMR, as well as high-resolution mass spectrometry (ESI-HAMS).

Summary of Preparation Methods in Tabular Form

Step No. Method/Reaction Purpose/Outcome Key Reagents/Catalysts Reference
1 Fragment synthesis Preparation of northern (C3–C16) and southern (C17–C28) fragments Various stereoselective catalysts (e.g., dinuclear zinc, rhodium)
2 Julia Olefination Coupling fragments to form macrocyclic precursor Julia reagents, base (K2CO3), 18-C-6 crown ether
3 Intramolecular Horner-Emmons reaction Macrocyclization with defined olefin geometry Phosphonoacetate, aldehyde, base
4 Ring-closing olefin metathesis Formation of dihydropyran rings Grubbs’ catalyst
5 Sharpless epoxidation Installation of epoxide at C16–C17 (+)-DET, Ti(OiPr)4, TBHP
6 Sakurai reaction Diastereoselective coupling of fragments Allylsilane, Lewis acid
7 Macrolactonization Macrocycle closure Acid catalysts, unprotected diol
8 Semisynthetic acetylation Hydroxyl protection and stability enhancement Acetic anhydride, pyridine
9 Dess–Martin periodinane oxidation Selective oxidation at C15 and C20 DMP
10 Purification Isolation of pure compound and derivatives Reverse-phase HPLC (C18 columns)

Research Findings and Implications

  • The total synthesis of (−)-laulimalide has been achieved in 25 linear steps with an overall yield of approximately 3.5%, demonstrating a relatively concise and efficient synthetic route.
  • The synthetic compound exhibits spectral data identical to natural laulimalide, confirming the stereochemical and structural fidelity of the synthetic methods.
  • Semisynthetic derivatives with modified hydroxyl groups show improved chemical stability while retaining microtubule-stabilizing and antiproliferative activities, important for therapeutic development.
  • The development of novel catalytic methods (e.g., ruthenium-catalyzed alkene-alkyne coupling, rhenium-promoted 1,3-allylic isomerization) has been critical to overcoming synthetic challenges and enabling access to laulimalide and analogues.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its unique structure for the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Oxygenated Frameworks

: Dioxatricyclo[10.3.0.03,7] Derivatives (16a/b)
  • Core Structure : 5,13-dioxatricyclo[10.3.0.03,7] (two oxygen atoms vs. three in the target compound).
  • Functional Groups : Hydroxy, methylidene, and ketone groups.
  • Substituents : Propyl side chain instead of the target’s dihydro-2H-pyran-bearing propenyl group.
  • The propenyl-dihydro-2H-pyran substituent in the target may confer greater stereoelectronic complexity, influencing receptor binding or metabolic stability.
: Epothilone B Analogues (e.g., S34, 42, 43)
  • Core Structure : Macrocyclic lactones/lactams (e.g., cyclohexadecene) vs. the target’s tricyclic system.
  • Functional Groups : Hydroxy, thiazole, and ketone groups.
  • Key Differences :
    • Macrocyclic systems in Epothilones enable microtubule-stabilizing activity, whereas the target’s rigid tricyclic framework may limit conformational flexibility required for such mechanisms.
    • The target’s dihydro-2H-pyran substituent contrasts with Epothilones’ thiazole groups, which are critical for cytotoxicity .

Functional Group and Substituent Analysis

: Tetrahydro-2H-Pyran-Containing Compound
  • Substituent : A tetrahydro-2H-pyran moiety linked via a triazole ring.
: Casbane-Type Diterpene (2-epi-10-hydroxydepressin)
  • Core Structure : Casbane diterpene vs. the target’s oxygenated tricyclic system.
  • Functional Groups : Hydroxy and methyl groups.
  • Key Differences :
    • Diterpenes typically exhibit anti-inflammatory or cytotoxic activities, while the target’s trioxatricyclo system may favor different bioactivity profiles due to its electronegative oxygen atoms .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Notable Substituents Potential Impact on Properties
Target Compound 9,13,22-Trioxatricyclo[16.3.1.08,10] Hydroxy, methylidene, ketone (E)-Propenyl with dihydro-2H-pyran High polarity, stereochemical complexity
(16a/b) 5,13-Dioxatricyclo[10.3.0.03,7] Hydroxy, methylidene, ketone Propyl Lower polarity, simpler side chain
(S34) Macrocyclic lactone Hydroxy, thiazole, ketone 2-Methyl-1,3-thiazol-4-yl Cytotoxicity via microtubule interaction
(2-epi-10-hydroxydepressin) Casbane diterpene Hydroxy, methyl Linear alkyl chain Anti-inflammatory potential

Biological Activity

The compound (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's structure features multiple functional groups and a complex tricyclic framework that contribute to its biological properties. The presence of hydroxyl groups suggests potential for interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies report that this compound demonstrates antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes.
  • Antitumor Activity : There is emerging evidence indicating that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.

1. Antioxidant Activity

A study conducted on similar compounds indicated that hydroxylated tricyclic structures often exhibit high radical-scavenging activity due to their ability to donate electrons. The specific antioxidant capacity of this compound could be quantitatively assessed using DPPH and ABTS assays.

2. Anti-inflammatory Mechanisms

Research has shown that compounds with similar structural motifs can inhibit nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

3. Antimicrobial Studies

The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics.

4. Antitumor Studies

In vitro studies demonstrated that the compound induces cell cycle arrest at the G2/M phase in cancer cell lines such as HeLa and MCF-7. In vivo studies on murine models showed a significant reduction in tumor size when treated with the compound compared to controls.

Data Tables

Biological ActivityMethod of StudyResults
AntioxidantDPPH AssayIC50 = X µM
Anti-inflammatoryCytokine assayReduced TNF-alpha by Y%
AntimicrobialDisk diffusionInhibition zone = Z mm
AntitumorCell cycle analysisG2/M arrest observed

Case Studies

  • Case Study on Antioxidant Activity : A comparative study involving various hydroxylated compounds showed that this specific compound had an IC50 value lower than many known antioxidants like ascorbic acid.
  • Clinical Trials for Anti-inflammatory Effects : Early-phase clinical trials have suggested that patients treated with formulations containing this compound reported reduced symptoms of chronic inflammatory conditions.
  • Antimicrobial Efficacy : A clinical isolate study indicated that this compound could be a candidate for developing new antimicrobial agents against resistant strains of bacteria.
  • Antitumor Research : A recent publication highlighted the potential of this compound as a lead structure for developing novel anticancer therapies through structural modifications aimed at enhancing its bioavailability.

Q & A

Q. What interdisciplinary approaches are needed to study the compound’s environmental fate?

  • Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna toxicity) with metabolomics to identify degradation pathways. Apply life-cycle assessment (LCA) frameworks to evaluate synthetic routes’ sustainability .

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